molecular formula C9H12O7S2 B14518451 4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid CAS No. 62607-70-9

4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid

Cat. No.: B14518451
CAS No.: 62607-70-9
M. Wt: 296.3 g/mol
InChI Key: RRPMNKYHNZMQMR-UHFFFAOYSA-N
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Description

4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a benzene ring substituted with a sulfooxypropyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum) to form benzenesulfonic acid . The sulfooxypropyl group can be introduced through subsequent reactions involving propylating agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from benzene. The initial sulfonation step is followed by further functionalization to introduce the sulfooxypropyl group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfooxypropyl group can be oxidized under specific conditions.

    Reduction: The sulfonic acid group can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamide compounds.

Scientific Research Applications

4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of detergents, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the sulfooxypropyl group can engage in covalent modifications. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog with only a sulfonic acid group.

    4-Propylbenzenesulfonic acid: Contains a propyl group instead of a sulfooxypropyl group.

    4-(Hydroxypropyl)benzenesulfonic acid: Features a hydroxypropyl group instead of a sulfooxypropyl group.

Uniqueness

4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid is unique due to the presence of both a sulfooxypropyl group and a sulfonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62607-70-9

Molecular Formula

C9H12O7S2

Molecular Weight

296.3 g/mol

IUPAC Name

4-(3-sulfooxypropyl)benzenesulfonic acid

InChI

InChI=1S/C9H12O7S2/c10-17(11,12)9-5-3-8(4-6-9)2-1-7-16-18(13,14)15/h3-6H,1-2,7H2,(H,10,11,12)(H,13,14,15)

InChI Key

RRPMNKYHNZMQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCOS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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